Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The specific compound is a derivative of pyrrolidine with a ketone group (oxo), a benzyl group, and a carboxylate ester function.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding products in 70-96% yield . Another related synthesis involves the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling to produce fluorescent benzo and hetero [c]-fused pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and diverse. X-ray diffraction studies have been used to characterize the stereochemistry of these molecules. For example, the structure of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was elucidated using this technique . Similarly, the structure of other pyrrolidine derivatives has been confirmed by X-ray analysis, providing insights into their three-dimensional conformation .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. The study of the reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives revealed that these compounds can react with heterocyclic amines to give N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted pyrrolo[2,1-c][1,4]oxazin-8-ones . Additionally, the oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate in aqueous base leads to the formation of two oxidation products, showcasing the reactivity of the pyrrolidine ring under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important property influencing their chemical behavior in different environments . The solubility, melting points, and other physical properties are typically influenced by the functional groups attached to the pyrrolidine core.
Scientific Research Applications
Influence of Metals on Biologically Important Ligands
A study by Lewandowski et al. (2005) explored how selected metals affect the electronic systems of biologically important molecules, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil. This research, utilizing spectroscopic techniques and quantum mechanical calculations, found correlations between metal perturbations of ligand electronic systems and the metals' positions in the periodic table. Understanding these interactions is crucial for predicting molecular properties such as reactivity and complex compound durability (Lewandowski, Kalinowska, & Lewandowska, 2005).
Supramolecular Chemistry of Benzotriazoles
Cantekin, de Greef, and Palmans (2012) reviewed the applications of benzene-1,3,5-tricarboxamides (BTAs) in nanotechnology, polymer processing, and biomedical applications. BTAs' ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding highlights the compound's versatility as a supramolecular building block. This review underscores the adaptability of BTAs for designing materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).
DNA Methyltransferase Inhibitors
Goffin and Eisenhauer (2002) provided an overview of DNA methyltransferase inhibitors, focusing on their antitumor effects and clinical testing. This review emphasizes the potential clinical role of these inhibitors, particularly in combination therapies, and highlights the need for phase III studies to better understand their effectiveness (Goffin & Eisenhauer, 2002).
Carcinogen Metabolites as Biomarkers
Hecht (2002) discussed the utility of measuring human urinary carcinogen metabolites as a means of understanding tobacco-related cancer. This review covers various carcinogens and their metabolites detectable in urine, offering insights into carcinogen dose, exposure, and metabolism. The study highlights the importance of such biomarkers in tobacco research and cancer prevention strategies (Hecht, 2002).
Xylan Derivatives and Applications
Petzold-Welcke et al. (2014) reviewed the chemical modification of xylan into biopolymer ethers and esters, discussing the influence of functional groups and substitution patterns on product properties. This research points to the application potential of xylan derivatives in drug delivery and as additives in various industries, highlighting the role of advanced analytical techniques in understanding structure-property relationships (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
properties
IUPAC Name |
methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWSSDZHQOPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248434 | |
Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
CAS RN |
51535-00-3 | |
Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51535-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051535003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51535-00-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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